Home > Products > Building Blocks P8792 > Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate - 92473-55-7

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Catalog Number: EVT-1651270
CAS Number: 92473-55-7
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: 1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline is a derivative of quinoxaline. It is a key starting material for the synthesis of various biologically active compounds. This compound can be electrochemically reduced to 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline.

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline is a quinoxaline derivative with methyl substitutions at positions 1 and 4. Similar to 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, it can be electrochemically reduced to the corresponding 3-oxo derivative.

1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: 1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline is a reduced form of 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline. It is an intermediate in the electrochemical reduction and autoxidation of the aforementioned compound.

1,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline

  • Compound Description: 1,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline is a product of the electrochemical reduction of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline. Like its precursor, it can undergo autoxidation.

Methyl 7-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carboxylate

  • Compound Description: This compound is a pteridine derivative. It has a similar structure to the compound described in the title and is mentioned in the context of its crystal structure and hydrogen bonding properties.

Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate

  • Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative. It is a key intermediate in the synthesis of various biologically active compounds, including N-aryl(pyrimidinyl)-piperazinylalkyl derivatives with pharmacological activity. [, ]
Overview

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound characterized by its complex structure and varied chemical properties. With the molecular formula C11H10N2O4C_{11}H_{10}N_2O_4, it is a derivative of quinoxaline featuring two oxo groups at positions 2 and 3, and a carboxylate ester group at position 6. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities.

Source

This compound can be synthesized through various chemical methods, primarily involving the cyclization of o-phenylenediamine with oxalic acid derivatives. The synthesis often yields intermediates that can be further modified to enhance their properties or functionalities .

Classification

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate falls under the classification of heterocyclic compounds. It is specifically categorized as a quinoxaline derivative, which is significant in the study of organic chemistry due to its applications in pharmaceuticals and coordination chemistry .

Synthesis Analysis

Methods

The synthesis of methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves several key steps:

  1. Formation of Quinoxaline: The initial step includes the reaction of o-phenylenediamine with oxalic acid or its derivatives to form quinoxaline-2,3-dione. This can be achieved via traditional heating methods or microwave irradiation to improve yield and efficiency .
  2. Oxidation: Following the formation of the quinoxaline ring, oxidation reactions are employed to introduce the oxo groups at positions 2 and 3. Common oxidizing agents include potassium permanganate or chromium trioxide .
  3. Esterification: The final step involves esterification to introduce the methyl carboxylate group at position 6. This can be performed using methanol in the presence of acid catalysts .

Technical Details

The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Advanced techniques like continuous flow reactors may also be utilized in industrial settings for scalability.

Molecular Structure Analysis

Structure

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate features a complex molecular structure that includes:

  • A quinoxaline ring, which is a bicyclic structure formed by two fused aromatic rings.
  • Two oxo groups at positions 2 and 3.
  • A methyl group at position 1.
  • A carboxylate ester group at position 6.

Data

  • Molecular Weight: Approximately 220.18220.18 g/mol
  • CAS Number: 354793047354793-04-7
  • Structural Formula: The compound can be represented visually with appropriate chemical drawing software for clarity in structural analysis .
Chemical Reactions Analysis

Reactions

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate participates in various chemical reactions:

  1. Oxidation Reactions: Can lead to further functionalization by introducing additional oxo or hydroxyl groups.
  2. Reduction Reactions: Reduction can yield hydroxy derivatives of quinoxaline.
  3. Substitution Reactions: Depending on the nucleophile used, it can result in various functionalized quinoxalines .

Technical Details

These reactions are usually facilitated under controlled conditions to ensure selectivity and yield. For example, reducing agents like lithium aluminum hydride may be employed for selective reductions .

Mechanism of Action

Process

The mechanism of action for methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is primarily related to its interactions with biological targets:

  • It may act as an inhibitor or modulator for specific enzymes or receptors involved in various biochemical pathways.
  • The presence of the carboxylate group allows for coordination with metal ions which may enhance its biological activity .

Data

Research indicates that this compound exhibits potential antimicrobial and anticancer properties through these mechanisms of action. Ongoing studies aim to elucidate specific pathways influenced by this compound in cellular models .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically exhibits:

  • Appearance: Crystalline solid.
  • Melting Point: Generally above 300C300^\circ C.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant data from spectral analyses (IR, NMR) confirm the presence of functional groups consistent with its expected structure .

Applications

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design targeting various diseases.
  2. Coordination Chemistry: Used as a ligand in forming coordination polymers with metal ions for studying photophysical properties.
  3. Material Science: Explored for applications in organic semiconductors and dyes due to its unique electronic properties .

Research continues into optimizing its synthesis and exploring new applications across different scientific fields.

Synthetic Methodologies for Methyl 1-Methyl-2,3-Dioxo-Tetrahydroquinoxaline-6-Carboxylate Derivatives

Bioisosteric Replacement Strategies in Quinoxaline-Based Drug Design

Bioisosteric replacement represents a cornerstone strategy in modern medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. In quinoxaline-based drug design, sulfonamide groups serve as critical bioisosteres for carboxamide functionalities, significantly altering molecular properties while maintaining target engagement. Recent research demonstrates that replacing the amide linkage with sulfonamide in tetrahydroquinoxaline derivatives substantially enhances tubulin polymerization inhibition – a key mechanism for anticancer agents targeting the colchicine binding site (CBS) . This strategic substitution improves metabolic stability and membrane permeability, addressing key limitations of peptide-based drug candidates prone to enzymatic degradation [8].

The structural advantages of sulfonamide bioisosteres are evidenced in tetrahydroquinoxaline derivatives exhibiting potent antiproliferative activities against HT-29 human colon cancer cells. Compounds featuring methoxy substituents (R₂) on the tetrahydroquinoxaline ring demonstrated superior inhibitory activities (>30% inhibition at 10μM) compared to unsubstituted analogs or those bearing methoxycarbonyl groups . Molecular docking studies confirm that the sulfonamide moiety enables crucial hydrogen bonding and hydrophobic interactions within the CBS pocket, with optimal positioning achieved when electron-donating groups (OMe, NH₂) or moderate electron-withdrawing groups (CF₃) occupy the C4 position of the phenylsulfonamide ring .

Table 1: Bioisosteric Impact on Antiproliferative Activity (HT-29 Cell Line)

Bioisostere TypeRepresentative CompoundInhibition at 10μM (%)Key Structural Features
SulfonamideI-7>70%4-OMe phenyl R₁, OMe R₂
CarboxamideI-26<40%-COOMe R₁, OMe R₂
SulfonamideI-21>60%3,4-diF phenyl R₁, OMe R₂
SulfonamideI-23~50%2-Naphthyl R₁, OMe R₂

Catalytic Approaches for N-Methylation and Carboxylate Functionalization

Efficient N-methylation and carboxylate functionalization are pivotal for developing pharmaceutically relevant quinoxaline derivatives. Palladium-catalyzed hydrogenation under controlled pressure enables selective N-methylation of quinoxaline precursors, particularly when employing formaldehyde or dimethyl carbonate as methyl sources . This catalytic approach circumvents over-alkylation issues common in classical alkylation methods. For carboxylate introduction, esterification reactions using methanol under acid catalysis convert carboxylic acid precursors to methyl esters, with the methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate serving as a key synthetic intermediate (melting point 73-76°C) [7].

Advanced catalytic systems facilitate regioselective functionalization at the quinoxaline 6-position. Directed ortho-metalation strategies employ strong bases like lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C) to deprotonate the position adjacent to directing groups, followed by quenching with carbon dioxide to install carboxylate functionality . Subsequent esterification with dimethyl sulfate or methyl iodide in DMF yields the methyl ester. Transition metal-catalyzed carbonylation represents an alternative approach, where palladium complexes mediate carbon monoxide insertion into halogenated quinoxalines followed by methanol trapping – a method particularly effective for bromo- and iodoquinoxalines [9].

Synthetic Route for Key Intermediate:

graph LRA[Quinoxaline-6-bromide] --> B[Pd-cat. Carbonylation]B --> C[Quinoxaline-6-carboxylic Acid]C --> D[Acid-cat. Esterification]D --> E[Methyl Quinoxaline-6-carboxylate]

Cyclization Techniques for Tetrahydroquinoxaline Core Formation

Constructing the 1,2,3,4-tetrahydroquinoxaline core demands precise control over cyclization conditions to achieve the desired regiochemistry and oxidation state. The most efficient methodology involves diethyl oxalate-mediated cyclization of ortho-phenylenediamine derivatives under reflux conditions [4]. This reaction proceeds through a two-step mechanism: initial condensation forms a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline intermediate, followed by selective reduction or functionalization to install the 1-methyl group. The reaction exhibits remarkable tolerance for diverse electron-donating and electron-withdrawing substituents on the aromatic ring, enabling access to structurally diverse analogs [4].

For N-methylated derivatives, two strategic pathways exist: (1) post-cyclization alkylation using methyl iodide in the presence of carbonate base, or (2) pre-cyclization incorporation of N-methyl groups on the diamine precursor. The latter approach proves superior for 1-methyl-2,3-dioxotetrahydroquinoxalines, as it avoids competitive O-alkylation and maintains the oxidation state at the 2,3-position [8]. Ring closure typically employs polar aprotic solvents (DMF, DMSO) at elevated temperatures (80-120°C), with reaction monitoring via TLC in n-hexane/ethyl acetate systems [4]. Carbamate protecting groups play a crucial role in these cyclizations by preventing unwanted polymerization and directing regioselectivity through steric and electronic effects [8].

Key Cyclization Reaction:

O       O||      ||H₂N-◯-NH₂ + (CO₂Et)₂ → [Intermediate] → ↓ (cyclization)O╱  ╲|    ||    | \__/O (1-methyl derivative after alkylation)

Protecting Group Strategies in Multi-Step Syntheses

Multi-step syntheses of functionalized tetrahydroquinoxalines necessitate strategic protection-deprotection sequences to achieve chemoselective transformations. Carbamate protecting groups (Boc, Cbz, Fmoc) demonstrate exceptional utility for masking amine functionalities during critical steps such as sulfonylation or carboxylation [5] [10]. The Boc (tert-butyloxycarbonyl) group offers optimal balance between stability during diverse reactions and mild deprotection conditions (TFA in DCM), making it particularly valuable for constructing N1-substituted quinoxaline derivatives [5] [8]. For acid-sensitive intermediates, the Fmoc (9-fluorenylmethyloxycarbonyl) group provides an alternative cleavable under basic conditions (piperidine in DMF) without affecting acid-labile functionalities [10].

Ester functionalities require distinct protection strategies when other reactive sites are present. Silyl protecting groups (TBDMS, TIPS) effectively shield phenolic hydroxyls during methylation of carboxylic acids, removable later by fluoride sources (TBAF) without ester cleavage [10]. In complex synthetic routes toward methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, orthogonal protection schemes enable sequential functionalization: initial Boc protection of the aliphatic amine allows regioselective sulfonylation at the aromatic amine, followed by Boc removal and N-methylation [9]. The methyl ester moiety typically remains unprotected throughout synthetic sequences due to its relative stability toward nucleophiles and mild bases, though it may require protection as a sterically hindered ester (e.g., t-butyl) if strong nucleophiles or reducing agents are employed in subsequent steps [5].

Table 2: Protecting Group Applications in Quinoxaline Synthesis

Functional GroupProtecting GroupInstallation ReagentDeprotection ConditionsCompatibility Notes
Aliphatic amineBoc(Boc)₂O, DMAPTFA/DCM (1:1)Stable to nucleophiles, mild bases
Aromatic amineAcetylAc₂O, pyridineNaOH/MeOH (2M)Compatible with ester groups
Carboxylic acidt-Butyl esterIsobutylene, H₂SO₄TFA/DCM (9:1)Orthogonal to methyl esters
Phenolic hydroxylTBDMSTBDMSCl, imidazoleTBAF/THFStable below pH 9

Properties

CAS Number

92473-55-7

Product Name

Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

IUPAC Name

methyl 1-methyl-2,3-dioxo-4H-quinoxaline-6-carboxylate

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

InChI

InChI=1S/C11H10N2O4/c1-13-8-4-3-6(11(16)17-2)5-7(8)12-9(14)10(13)15/h3-5H,1-2H3,(H,12,14)

InChI Key

IBTGJUQDPCIFIA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)NC(=O)C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.